Cas no 1394168-75-2 (2-fluoro-2-(2-fluorophenyl)propanoic acid)
2-fluoro-2-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, α,2-difluoro-α-methyl-
- 2-fluoro-2-(2-fluorophenyl)propanoic acid
- 2-FLUORO-2-(2-FLUOROPHENYL)PROPANOICACID
- Z1509054567
- EN300-1592574
- 1394168-75-2
-
- Inchi: 1S/C9H8F2O2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,13)
- InChI Key: ALIKFIPIMXLVAV-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1F)(F)(C)C(=O)O
Computed Properties
- Exact Mass: 186.04923582g/mol
- Monoisotopic Mass: 186.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.293±0.06 g/cm3(Predicted)
- Boiling Point: 283.9±25.0 °C(Predicted)
- pka: 1.90±0.10(Predicted)
2-fluoro-2-(2-fluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1592574-0.05g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 0.05g |
$212.0 | 2023-06-04 | |
| Enamine | EN300-1592574-0.1g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 0.1g |
$317.0 | 2023-06-04 | |
| Enamine | EN300-1592574-0.25g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 0.25g |
$452.0 | 2023-06-04 | |
| Enamine | EN300-1592574-0.5g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 0.5g |
$713.0 | 2023-06-04 | |
| Enamine | EN300-1592574-1.0g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 1g |
$914.0 | 2023-06-04 | |
| Enamine | EN300-1592574-2.5g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 2.5g |
$1791.0 | 2023-06-04 | |
| Enamine | EN300-1592574-5.0g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 5g |
$2650.0 | 2023-06-04 | |
| Enamine | EN300-1592574-10.0g |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 10g |
$3929.0 | 2023-06-04 | |
| 1PlusChem | 1P01XLZK-50mg |
2-Fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 50mg |
$315.00 | 2023-12-22 | |
| 1PlusChem | 1P01XLZK-100mg |
2-Fluoro-2-(2-fluorophenyl)propanoic acid |
1394168-75-2 | 95% | 100mg |
$454.00 | 2023-12-22 |
2-fluoro-2-(2-fluorophenyl)propanoic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-fluoro-2-(2-fluorophenyl)propanoic acid
Recent Advances in the Study of 2-fluoro-2-(2-fluorophenyl)propanoic acid (CAS: 1394168-75-2)
In recent years, the compound 2-fluoro-2-(2-fluorophenyl)propanoic acid (CAS: 1394168-75-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic propanoic acid derivative has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and analgesic agents. The unique structural features of this compound, including its dual fluorine substitutions, contribute to its enhanced metabolic stability and bioavailability, making it a valuable candidate for further pharmacological investigation.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 2-fluoro-2-(2-fluorophenyl)propanoic acid as a potential inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The researchers employed a multi-step synthetic route to obtain the compound with high purity and yield, followed by comprehensive in vitro and in vivo assays to assess its efficacy and safety profile. The results demonstrated that the compound exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant development involves the application of 2-fluoro-2-(2-fluorophenyl)propanoic acid in the design of prodrugs for targeted drug delivery. A research team at the University of Cambridge reported the successful conjugation of this compound with a tumor-specific peptide, resulting in a prodrug that selectively releases the active moiety in the tumor microenvironment. This approach not only enhances the therapeutic index but also minimizes off-target toxicity, paving the way for more precise cancer treatments. The study, published in Nature Communications, highlighted the compound's versatility as a building block in prodrug design.
In addition to its therapeutic potential, 2-fluoro-2-(2-fluorophenyl)propanoic acid has also been investigated for its role in metabolic engineering. A recent paper in ACS Synthetic Biology described the use of this compound as a precursor for the biosynthesis of fluorinated polyketides, a class of natural products with diverse biological activities. By incorporating the compound into engineered microbial pathways, researchers were able to produce novel fluorinated analogs with improved pharmacological properties. This innovative approach opens new avenues for the sustainable production of complex fluorinated molecules.
Despite these promising findings, challenges remain in the clinical translation of 2-fluoro-2-(2-fluorophenyl)propanoic acid-based therapeutics. Issues such as optimal dosing regimens, long-term safety, and formulation stability need to be addressed in future studies. Nevertheless, the growing body of research underscores the compound's potential as a versatile scaffold in drug discovery and development. As the field continues to evolve, further investigations into its mechanism of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential.
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